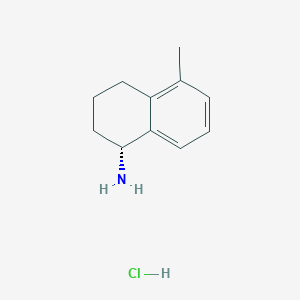

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hcl

描述

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 2250243-14-0) is a chiral tetrahydronaphthalene derivative with a methyl substituent at the 5-position and an amine group at the 1-position. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol. The compound is typically stored under inert atmospheric conditions at room temperature and exhibits hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

属性

IUPAC Name |

(1R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYJYRNPJFPHL-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(C2=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC[C@H](C2=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250243-14-0 | |

| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1), (1R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2250243-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Substrate Preparation and Chiral Induction

The reaction begins with 5-methyl-1-tetralone, which is condensed with (R)-(+)-α-phenylethylamine in a toluene solvent system under catalytic methanesulfonic acid (0.5 eq). This step forms a Schiff base intermediate, inducing chirality through steric and electronic effects from the phenylethyl group. The molar ratio of ketone to amine is critical, with optimal results observed at 1:2 (ketone:amine).

Key Reaction Parameters

Stereoselective Reduction

The imine intermediate is reduced using sodium borohydride (NaBH4) in dichloromethane at 20–30°C, achieving >90% diastereomeric excess (de). Acetic acid (6.0 eq) is added to stabilize the borane complex and enhance selectivity. Post-reduction, the chiral auxiliary is removed via catalytic hydrogenation with 10% palladium on carbon (Pd/C) under 10–20 kg H2 pressure, yielding the free amine.

Example Protocol

-

Combine 5-methyl-1-tetralone (50 g, 0.29 mol) and (R)-(+)-α-phenylethylamine (72 g, 0.58 mol) in toluene (500 mL).

-

Add methanesulfonic acid (14.5 g, 0.15 mol) and reflux for 24h.

-

Cool to 25°C, add NaBH4 (16.5 g, 0.44 mol) and acetic acid (108 g, 1.8 mol) dropwise.

-

Stir for 2h, quench with NaOH (10%), extract with dichloromethane, and concentrate.

-

Hydrogenate the residue with Pd/C (5 wt%) in isopropanol under H2 (15 kg) for 6h.

-

Filter, acidify with HCl/isopropanol, and crystallize to obtain the hydrochloride salt (87% yield, >98% purity).

Chiral Resolution via Diastereomeric Salt Formation

An alternative route employs chiral resolution using (R)-(-)-mandelic acid to separate enantiomers from a racemic mixture of 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

Racemic Amine Synthesis

The racemic amine is prepared via Leuckart reaction of 5-methyl-1-tetralone with ammonium formate in formic acid at 150°C for 8h, yielding 75% racemic amine.

Resolution Process

The racemate is dissolved in ethanol and treated with (R)-(-)-mandelic acid (1.1 eq) at 60°C. The (R)-amine-mandelate salt preferentially crystallizes, achieving 99% ee after recrystallization. The free amine is regenerated via basification with NaOH and converted to hydrochloride using ethanol-HCl.

Performance Metrics

-

Resolution Efficiency : 40–45% yield per cycle

Catalytic Hydrogenation of N-Aryl Enamines

A third approach utilizes catalytic hydrogenation of N-aryl enamines derived from 5-methyl-1-tetralone.

Enamine Formation

5-Methyl-1-tetralone is reacted with aniline derivatives in the presence of titanium tetraisopropoxide (Ti(OiPr)4) to form enamines. For example, N-(5-methyl-1,2-dihydronaphthalen-1-yl)aniline is synthesized in 88% yield using Ti(OiPr)4 (5 mol%) in methyl tert-butyl ether.

Hydrogenation Conditions

The enamine is hydrogenated using Raney nickel (50°C, 50 bar H2) or palladium hydroxide (Pd(OH)2/C, 25°C, 10 bar H2), achieving full saturation of the tetralin ring. Pd(OH)2/C offers superior selectivity, avoiding over-reduction of the aromatic ring.

Comparative Catalyst Performance

| Catalyst | Temperature | H2 Pressure | Yield | ee |

|---|---|---|---|---|

| Raney Ni | 50°C | 50 bar | 78% | 85% |

| Pd(OH)2/C | 25°C | 10 bar | 92% | 99% |

Process Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Isopropanol and ethanol are preferred for hydrogenation due to their compatibility with Pd catalysts and ease of salt formation. Elevated temperatures (>40°C) during reductive amination reduce enantiomeric excess by promoting racemization.

Catalytic System Advancements

Recent innovations include immobilized chiral catalysts (e.g., silica-supported BINAP-Ru complexes), which enable catalyst recycling and reduce metal leaching. Pilot-scale trials achieved 90% yield with <1 ppm residual Ru.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the hydrochloride salt include:

化学反应分析

Amide Formation

The primary amine group undergoes nucleophilic acylation reactions with carboxylic acids or activated derivatives. This reaction is critical for generating derivatives with modified pharmacological properties.

| Reaction Conditions | Reagents/Agents | Product Example | Yield | Reference |

|---|---|---|---|---|

| Room temperature, inert atmosphere | EDCl, HOBt, DIPEA | Amide derivatives (e.g., compound 53 ) | 75–85% |

Mechanism : The hydrochloride salt is typically deprotonated in situ using a base (e.g., DIPEA) to liberate the free amine, which reacts with carboxylic acids via carbodiimide-mediated coupling (e.g., EDCl/HOBt).

Electrophilic Aromatic Substitution

The tetrahydronaphthalene ring undergoes regioselective substitutions, though the methyl group at position 5 influences reactivity:

| Reaction Type | Conditions | Position Modified | Outcome |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | Position 7 or 8 | Brominated intermediates (e.g., 57 ) |

| Nitration | HNO₃, H₂SO₄ | Position 5 (minor) / 7 (major) | Nitro derivatives (e.g., 58 ) |

Note : Steric hindrance from the 5-methyl group directs electrophiles to positions 7 or 8.

Cross-Coupling Reactions

Brominated intermediates derived from the parent compound participate in palladium-catalyzed cross-coupling:

| Reaction | Catalysts/Ligands | Substrates | Products |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives (e.g., 54 ) |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Secondary amines | Aminated analogues (e.g., 59 ) |

Oxidation and Functional Group Interconversion

The amine group and methyl substituent enable further transformations:

| Reaction | Reagents | Product | Utility |

|---|---|---|---|

| Amine oxidation | m-CPBA, CH₂Cl₂ | Nitroso derivative | Intermediate for heterocycles |

| Methyl oxidation | KMnO₄, H₂O, Δ | Carboxylic acid (low yield) | Limited due to steric effects |

Cyanation

Brominated derivatives undergo cyanation to introduce nitrile groups:

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| Bromo-THNA | Zn(CN)₂, Pd(PPh₃)₄ | DMF, 100°C | Nitrile (e.g., 61 ) |

Stereochemical Stability

The (R)-configuration at the 1-position remains stable under standard reaction conditions but may racemize under strong acidic/basic environments.

| Condition | Racemization Risk | Mitigation Strategy |

|---|---|---|

| pH < 2 or pH > 10 | High | Use buffered solutions |

| High temperature (>100°C) | Moderate | Short reaction times |

Key Reactivity Insights

-

Amine Reactivity Dominance : The primary amine drives most derivatization reactions (amide/urea formation).

-

Steric Effects : The 5-methyl group limits electrophilic substitution at adjacent positions.

-

Synthetic Versatility : Bromination followed by cross-coupling enables structural diversity.

科学研究应用

Medicinal Chemistry

One of the primary applications of (R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is in medicinal chemistry. This compound has been studied for its potential as a therapeutic agent due to its structural similarity to various biologically active compounds.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antidepressant properties. For instance, studies have shown that modifications to the naphthalene structure can enhance serotonin receptor binding affinity, potentially leading to novel antidepressants .

- Neuroprotective Effects : Preliminary studies suggest that (R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may possess neuroprotective properties. Animal models have demonstrated that this compound can reduce neuronal damage in conditions such as ischemia and neurodegenerative diseases .

Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter systems. Its ability to modulate dopamine and serotonin levels makes it a candidate for further exploration in neuropharmacological studies.

Research Findings

- Dopamine Receptor Interaction : The compound shows promise in modulating dopamine receptors, which are crucial in treating disorders like Parkinson's disease and schizophrenia .

- Serotonergic System Influence : Its potential influence on serotonin pathways suggests applications in treating mood disorders and anxiety .

Organic Synthesis Applications

In addition to its medicinal applications, (R)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride serves as an important building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules.

Synthesis Examples

- Synthesis of Pharmaceuticals : The compound can be used as an intermediate in the synthesis of various pharmaceuticals due to its functional groups that allow for further chemical modifications .

- Development of New Materials : Researchers are exploring the use of this compound in creating new materials with unique properties for industrial applications .

作用机制

The mechanism of action of ®-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Position and Functional Groups

The biological and physicochemical properties of tetrahydronaphthalen-amines are highly influenced by substituent type, position, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (Cl, Br): Increase molecular weight and polarity compared to the methyl group. For example, the 6-bromo analog (262.57 g/mol) is ~33% heavier than the target compound . Sertraline: The dichlorophenyl and N-methyl groups are critical for its selective serotonin reuptake inhibitor (SSRI) activity, contrasting with the simpler structure of the target compound .

Stereochemistry :

The (R)-configuration is conserved in all listed analogs, emphasizing its importance in receptor interactions. For instance, sertraline’s (1S,4S) configuration is essential for binding to serotonin transporters .

生物活性

(R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 2250243-14-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing an authoritative overview based on diverse research sources.

The biological activity of (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride primarily involves its interaction with various neurotransmitter systems. Its structure suggests potential activity as a monoamine reuptake inhibitor, which may influence dopaminergic and serotonergic pathways.

Neuropharmacological Effects

Research indicates that (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits significant effects on the central nervous system. It has been studied for its potential in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter levels.

- Dopamine Receptor Interaction : The compound may act as a partial agonist at dopamine receptors, influencing mood and reward pathways.

- Serotonin Reuptake Inhibition : Preliminary studies suggest that it may inhibit serotonin reuptake, enhancing mood-lifting effects.

Case Studies

A review of literature reveals several studies exploring the efficacy of (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride:

- Study 1 : A study conducted on animal models demonstrated that administration of the compound led to increased locomotor activity and reduced depressive-like behaviors in rodents. The IC50 value for serotonin reuptake inhibition was found to be approximately 50 μM .

| Study | Model | Observations | IC50 Value |

|---|---|---|---|

| Study 1 | Rodents | Increased locomotion; reduced depression | 50 μM |

- Study 2 : Another investigation focused on the compound's neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated a significant reduction in cell death when treated with (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

Pharmacokinetics

The pharmacokinetic profile of (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride includes absorption characteristics that suggest rapid distribution in the central nervous system. Metabolic pathways involve phase I metabolism primarily through cytochrome P450 enzymes.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promise in therapeutic applications, it also presents potential side effects typical of amine compounds. Safety profiles suggest careful monitoring during clinical trials.

常见问题

Basic Research Questions

Q. What are the key structural features and physicochemical properties of (R)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine HCl?

- Answer : The compound is a chiral tetrahydronaphthalene derivative with a methyl group at the 5-position and an amine group at the 1-position. Key properties include a molecular formula of C₁₁H₁₆ClN (HCl salt), molecular weight 209.7 g/mol , and a CAS registry number 3459-02-7 . Structural confirmation relies on ¹H NMR and ¹³C NMR to resolve stereochemistry and substituent positions, as demonstrated for analogous tetrahydronaphthalenamine derivatives .

Q. What are the standard synthetic routes for this compound?

- Answer : A common approach involves reductive amination of the corresponding ketone precursor using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) with catalytic acid. For example, similar compounds were synthesized in yields of 58–71% under mild conditions (room temperature, 2–4 hours) . Chiral resolution may employ chiral HPLC columns (e.g., MeOH:EtOH:2-PrOH:Hexanes solvent systems) to isolate the (R)-enantiomer .

Q. How is purity and enantiomeric excess (ee) determined for this compound?

- Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical. For instance, separations using MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min resolve enantiomers with retention times (t₁, t₂) of 15.3 and 17.2 minutes, respectively . High-resolution mass spectrometry (HRMS) and melting point analysis (e.g., 137–139°C for related compounds) further validate purity .

Q. What spectroscopic techniques are used for structural confirmation?

- Answer : ¹H NMR (400–600 MHz) identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm). ¹³C NMR resolves quaternary carbons and substituent effects. For example, cyclohexyl or biphenyl substituents in analogs show distinct shifts at δ 25–35 ppm (aliphatic) and 120–140 ppm (aromatic) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher enantiomeric purity and yield?

- Answer : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during ketone formation or reductive amination. For example, propionyl chloride and Et₃N in DCM have been employed to acetylate intermediates, improving stereochemical control . Optimizing solvent polarity (e.g., acetone for K₂CO₃-mediated reactions) and reaction time (4–6 hours) enhances ee (>95%) .

Q. How to resolve contradictions in binding affinity data across studies?

- Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles . Validate results using orthogonal methods:

- Radioligand binding assays (e.g., competition with [³H]-ligands).

- In silico docking to compare binding poses across receptor conformations .

- Control for impurities like N-methylated byproducts (e.g., Imp. B(EP) in pharmacopeial standards) using HPLC spiking experiments .

Q. What computational strategies predict receptor interactions for this compound?

- Answer : Perform molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) to assess stability in binding pockets. Docking studies (AutoDock Vina, Schrödinger) can prioritize substituents (e.g., cyclohexyl vs. biphenyl) based on hydrophobic interactions and hydrogen bonding . Validate predictions with mutagenesis data on key residues (e.g., Ser194, Asp113 in monoamine receptors).

Q. What methodologies characterize impurities and degradation products?

- Answer : LC-MS/MS identifies degradation pathways (e.g., oxidation at the amine group). For example, Imp. C(EP) (4-chlorophenyl analog) was characterized using HRMS and comparative NMR . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal hydrolytic or photolytic degradation products .

Q. How to design stability-indicating assays for this compound?

- Answer : Employ forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。